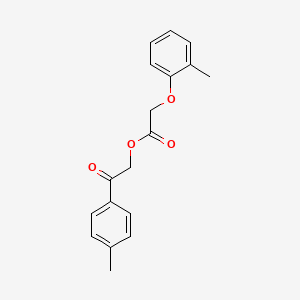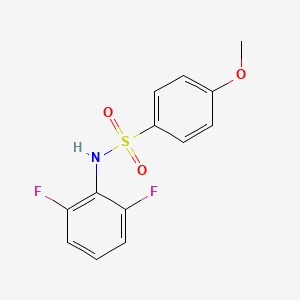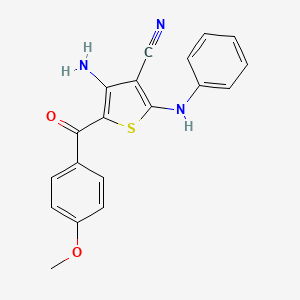
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide, also known as BFA or Brefeldin A, is a natural fungal metabolite that has been widely used in scientific research. It is a potent inhibitor of protein transport and has been used to study intracellular protein trafficking pathways. BFA has also been shown to have anti-cancer properties and is being investigated as a potential therapeutic agent.
作用机制
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide works by inhibiting the function of a protein called ADP-ribosylation factor (ARF), which is required for the formation of transport vesicles that carry proteins from the ER to the Golgi apparatus. N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide binds to a specific site on ARF, preventing it from interacting with other proteins and disrupting the formation of transport vesicles.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to have a wide range of biochemical and physiological effects on cells. It can induce the unfolded protein response, leading to the upregulation of chaperone proteins that help to fold misfolded proteins. N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide can also inhibit the secretion of cytokines and chemokines, leading to reduced inflammation. In addition, N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
The main advantage of using N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide in lab experiments is its ability to selectively block protein transport pathways, allowing researchers to study the mechanisms of protein trafficking and the effects of protein misfolding on cellular function. However, N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide can also have off-target effects on other cellular processes, making it important to use appropriate controls and to interpret results carefully.
未来方向
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to have anti-cancer properties in vitro and in vivo, and further research is needed to determine its potential as a clinical treatment. Another area of interest is the development of new N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide analogs with improved potency and selectivity, which could be used to study protein trafficking pathways in more detail. Finally, N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
合成方法
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide can be synthesized by several methods, including fermentation of the fungus Eupenicillium brefeldianum, chemical synthesis, and semi-synthesis. The most common method of synthesis involves fermentation of the fungus, followed by extraction and purification of the compound.
科学研究应用
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been extensively used in scientific research to study protein trafficking pathways in cells. It is commonly used to block the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of proteins in the ER. This allows researchers to study the mechanisms of protein transport and the effects of protein misfolding on cellular function.
属性
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-3-5-11(14-8-9)15-12(16)6-4-10-2-1-7-17-10/h1-8H,(H,14,15,16)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLKXJKTYWFOMZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)
![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)
![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)


![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)



